5-(2-Mercaptoethyl)-4-methylthiazole
Description
5-(2-Mercaptoethyl)-4-methylthiazole is a thiazole derivative featuring a methyl group at position 4 and a 2-mercaptoethyl (-SH) substituent at position 3. These analogs differ in their functional groups, which significantly influence their chemical reactivity, metabolic pathways, and biological applications .
Properties
Molecular Formula |
C6H9NS2 |
|---|---|
Molecular Weight |
159.3 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethanethiol |
InChI |
InChI=1S/C6H9NS2/c1-5-6(2-3-8)9-4-7-5/h4,8H,2-3H2,1H3 |
InChI Key |
DHLKFLAPAAAFJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCS |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that thiazole derivatives, including 5-(2-Mercaptoethyl)-4-methylthiazole, exhibit significant anticancer properties. For instance, studies have shown that thiazole compounds can induce apoptosis in cancer cells. A related compound demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells, with an IC50 value indicating strong efficacy compared to standard treatments like cisplatin .
Diabetes Management
Thiazole derivatives are also being explored for their potential in managing diabetes. A study involving a related thiazole compound revealed its ability to ameliorate insulin sensitivity and hyperlipidemia in diabetic animal models. The compound effectively reduced serum glucose levels and improved lipid profiles, suggesting its therapeutic potential for Type 2 diabetes management .
Antimicrobial Properties
The antimicrobial activity of thiazole compounds has been well-documented. For example, derivatives of this compound showed promising results against multi-drug resistant bacteria, outperforming traditional antibiotics like ampicillin and streptomycin . This highlights the compound's potential as a new class of antibacterial agents.
Agricultural Applications
Pesticidal Activity
Thiazoles are recognized for their role in agrochemicals, particularly as fungicides and herbicides. Research has indicated that compounds similar to this compound can inhibit fungal growth and provide protection against plant pathogens. Their efficacy in agricultural settings can lead to improved crop yields and reduced reliance on synthetic pesticides.
Food Science Applications
Flavor Enhancement
In food science, thiazole compounds contribute to flavor profiles. For instance, 4-methyl-5-(2-hydroxyethyl)thiazole is noted for its role as a flavor enhancer in cooked foods like boiled beef. This compound is a product of the Maillard reaction, which is crucial for developing complex flavors in various culinary applications .
Data Table: Summary of Applications
Case Studies
- Anticancer Efficacy Study : A study conducted on thiazole derivatives demonstrated their ability to selectively target cancer cells while sparing normal cells, highlighting the importance of structural modifications in enhancing efficacy against specific cancer types .
- Diabetes Research : In a controlled study on diabetic rats treated with a thiazole derivative, significant improvements were observed in metabolic parameters post-treatment, supporting the compound's potential as a therapeutic agent for managing diabetes-related complications .
- Agricultural Trials : Field trials assessing the fungicidal properties of thiazole-based compounds showed marked reductions in fungal infections on crops, leading to higher yields and better quality produce compared to untreated controls.
Comparison with Similar Compounds
Functional Group Analysis and Structural Features
The substituent at position 5 of the thiazole ring dictates the compound’s properties:
| Compound | Substituent | Key Structural Feature |
|---|---|---|
| 5-(2-Mercaptoethyl)-4-methylthiazole | -SH (Mercapto) | Reactive sulfhydryl group; potential for disulfide bonds |
| 5-(2-Hydroxyethyl)-4-methylthiazole | -OH (Hydroxy) | Polar hydroxyl group; intermediate in thiamine biosynthesis |
| Clomethiazole (5-(2-Chloroethyl)) | -Cl (Chloro) | Electrophilic chloroethyl group; sedative properties |
| 4-Methylthiazole-5-acetic acid | -COOH (Carboxylic) | Metabolite of hydroxyethyl and thiamine derivatives |
Physicochemical Properties and Stability
- 5-(2-Hydroxyethyl)-4-methylthiazole :
- Clomethiazole :
- This compound : Likely less stable than hydroxy/chloro analogs due to sulfhydryl oxidation susceptibility.
Key Research Findings and Contradictions
- Metabolic Pathways : While 5-(2-hydroxyethyl)-4-methylthiazole is undetectable in rat urine under low-dose conditions, its metabolite (4-methylthiazole-5-acetic acid) confirms its role in thiamine breakdown . However, human studies show clomethiazole’s metabolites account for only 16% of the dose, suggesting extensive uncharacterized metabolism .
- Synthetic Utility : Hydroxyethyl and chloroethyl derivatives are prioritized in drug synthesis, whereas bromoethyl analogs (e.g., 5-(2-bromoethyl)-4-methylthiazole) act as intermediates in chemical reactions .
Preparation Methods
Synthesis of 4-Methyl-5-(2-Hydroxyethyl)thiazole
The precursor 4-methyl-5-(2-hydroxyethyl)thiazole is synthesized via alkylation of 4-methylthiazole with 2-bromoethanol or epoxyethane under basic conditions. Patent CN101560195A describes a method where 2-methylpiperazine derivatives react with aralkyl halides in ethanol, followed by extraction and distillation to isolate the hydroxyethyl-substituted thiazole.
Thiolation of the Hydroxyethyl Group
The hydroxyl group is converted to a mercapto group through a two-step process:
-
Activation : The hydroxyl group is transformed into a leaving group (e.g., tosylate or mesylate) using tosyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine.
-
Substitution : The activated intermediate undergoes nucleophilic displacement with a thiol source, such as thiourea or sodium hydrosulfide. For instance, treatment with thiourea in refluxing ethanol yields the thiouronium salt, which is hydrolyzed under acidic conditions to release the free thiol.
Key Data :
-
Yield : 65–75% (over two steps)
-
Conditions : Ethanol, reflux (12–18 hours)
-
Catalyst : Base (e.g., NaHCO₃) for neutralization
Advantages : Straightforward methodology with commercially available reagents.
Limitations : Requires handling toxic thiolation agents and generates stoichiometric waste.
Oxidation-Reduction Strategy via 4-Methyl-5-Formylthiazole
Synthesis of 4-Methyl-5-Formylthiazole
Patent CA2483482A1 details the oxidation of 4-methyl-5-hydroxymethylthiazole using sodium hypochlorite (NaOCl) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalytic system. The reaction proceeds in dichloromethane at 0–2°C, achieving 97–98% purity.
Conversion of Aldehyde to Mercaptoethyl Group
The formyl group is reduced to a hydroxymethyl intermediate using sodium borohydride, followed by thiolation as described in Section 1.2. Alternatively, the aldehyde can undergo a Wittig reaction with a phosphorus ylide to introduce a vinyl group, which is subsequently hydrothiolated with H₂S.
Key Data :
Advantages : High-purity intermediates; TEMPO catalysis is selective and mild.
Limitations : Multi-step process with stringent temperature control.
Cyclocondensation of Thioamides with Propargyl Alcohols
Reaction Mechanism
A novel method reported in ACS Omega involves the calcium triflate-catalyzed reaction of thioamides with propargyl alcohols. For 5-(2-mercaptoethyl)-4-methylthiazole, a custom thioamide (e.g., 2-mercaptoethyl thioamide) reacts with 4-methylpropargyl alcohol to form the thiazole ring via alkyne activation and cyclization.
Optimization and Stereoselectivity
The reaction proceeds in toluene at 80°C for 40 minutes, achieving 85% yield. Stereoselectivity arises from the preferential formation of the Z-olefin isomer, confirmed by X-ray crystallography.
Key Data :
-
Catalyst : Ca(OTf)₂ (10 mol%)
-
Solvent : Toluene
-
Yield : 80–85%
Advantages : Single-step, atom-economical, and scalable.
Limitations : Requires custom thioamide synthesis.
Direct Synthesis via Thiazole Ring Formation
Hantzsch Thiazole Synthesis
A modified Hantzsch method employs 2-mercaptoethylamine and α-chloroketones. For example, 4-methyl-α-chloroacetone reacts with 2-mercaptoethylamine in ethanol under reflux to form the thiazole ring directly.
Key Data :
-
Conditions : Ethanol, reflux (6 hours)
-
Yield : 60–70%
Advantages : Uses inexpensive starting materials.
Limitations : Low regioselectivity and byproduct formation.
Ruthenium-Catalyzed Oxidative Synthesis
Patent CN112724101A highlights a Ru-catalyzed oxidation of 4-methylthiazole-5-ethanol to 4-methylthiazole-5-acetic acid, followed by decarboxylation to the aldehyde. Subsequent reduction and thiolation yield the target compound.
Key Data :
-
Catalysts : RuCl₃ or TEMPO
-
Yield : 70–75% (two steps)
Advantages : Green solvents (e.g., water) and mild conditions.
Limitations : High catalyst loading (5–10 mol%).
Comparative Analysis of Methods
| Method | Key Steps | Yield | Conditions | Pros | Cons |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Tosylation + Thiolation | 65–75% | Reflux, ethanol | Simple reagents | Toxic byproducts |
| Oxidation-Reduction | TEMPO oxidation + Reduction | 58–65% | 0–2°C, CH₂Cl₂ | High purity | Multi-step |
| Cyclocondensation | Ca(OTf)₂ catalysis | 80–85% | Toluene, 80°C | Atom-economical | Custom thioamide required |
| Hantzsch Synthesis | Ring formation from amines/chloroketones | 60–70% | Reflux, ethanol | Low cost | Poor regioselectivity |
| Ruthenium Catalysis | Ru-catalyzed oxidation | 70–75% | Water, O₂ atmosphere | Environmentally friendly | Expensive catalysts |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(2-Mercaptoethyl)-4-methylthiazole and its derivatives?
- Methodological Answer : Synthesis typically involves cyclization reactions of thioamide precursors with α-halo ketones or aldehydes. For example, derivatives of 1,2,4-triazole-thiazole hybrids are synthesized via nucleophilic substitution or condensation reactions under reflux conditions using ethanol or DMF as solvents . Purification often employs column chromatography, followed by recrystallization from ethanol/water mixtures. Key intermediates should be verified using melting point analysis and TLC monitoring .
Q. How should researchers characterize the structure of this compound derivatives?
- Methodological Answer : Structural confirmation requires a combination of:
- 1H NMR spectroscopy (200–400 MHz) to identify proton environments, such as mercapto (-SH) or methyl groups .
- LC-MS for molecular ion detection and fragmentation patterns .
- Elemental analysis (C, H, N, S) to validate purity (>95%) .
- FT-IR for functional group identification (e.g., C=S stretches at ~1200 cm⁻¹) .
Q. What are the key considerations in designing stable thiazole derivatives for pharmacological use?
- Methodological Answer : Stability studies should assess:
- pH sensitivity : Thiazoles with electron-withdrawing groups (e.g., -Cl, -NO₂) exhibit greater stability in acidic conditions .
- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures .
- Light sensitivity : Store derivatives in amber vials at –20°C to prevent photodegradation .
Advanced Research Questions
Q. How can conflicting data on the pharmacological activity of thiazole derivatives be resolved?
- Methodological Answer : Contradictions often arise from metabolite interference or assay variability. Strategies include:
- Metabolite profiling : Use GC-MS or HPLC to identify active metabolites (e.g., 5-acetyl-4-methylthiazole vs. parent compound) and compare their bioactivity .
- Dose-response studies : Establish EC₅₀ values across multiple cell lines or animal models to differentiate direct vs. indirect effects .
- Receptor binding assays : Radiolabeled ligands (e.g., [³H]-GABA for neuroprotective studies) can clarify target engagement .
Q. What strategies are effective in studying the metabolic pathways of thiazole-containing compounds?
- Methodological Answer :
- In vivo metabolite tracking : Administer isotopically labeled (e.g., ¹⁴C) compounds to rodents, followed by urine/plasma analysis via LC-MS/MS to identify major metabolites (e.g., 4-methylthiazole-5-acetic acid) .
- Enzyme inhibition assays : Use liver microsomes to assess cytochrome P450-mediated oxidation pathways .
- Computational modeling : Tools like Schrödinger’s MetaSite predict metabolic hotspots (e.g., sulfur oxidation sites) .
Q. How can researchers design experiments to evaluate the neuroprotective vs. sedative effects of thiazole derivatives?
- Methodological Answer :
- In vitro models : Differentiate effects using primary neuronal cultures exposed to oxidative stress (H₂O₂) for neuroprotection assays vs. GABA receptor transfection in HEK293 cells for sedative activity .
- In vivo models : Use gerbil global ischemia models for neuroprotection and rotarod tests in mice for sedation .
- Pharmacokinetic profiling : Measure brain-to-plasma ratios via LC-MS to correlate exposure with activity .
Q. What are the challenges in developing PET probes using thiazole derivatives?
- Methodological Answer : Key challenges include:
- Radiolabeling efficiency : Substitution with ¹⁸F via nucleophilic fluorination (e.g., using DAST) requires optimization of reaction time and temperature to minimize byproducts .
- Blood-brain barrier penetration : LogP values should be 1–3; modify substituents (e.g., -CH₂F vs. -Cl) to balance lipophilicity .
- Target specificity : Validate binding to GABA receptors using autoradiography in post-mortem brain tissues .
Q. How does the biosynthesis of the thiazole moiety vary across organisms?
- Methodological Answer :
- Facultative anaerobes : Utilize glycine and cysteine in a ThiS-ThiG enzyme cascade for thiazole formation .
- Eukaryotes : Depend on mitochondrial enzymes (e.g., THI4) for 5-(2-hydroxyethyl)-4-methylthiazole synthesis .
- Comparative genomics : Identify orthologs of thiazole biosynthetic genes (e.g., thiC, thiE) to map evolutionary divergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
